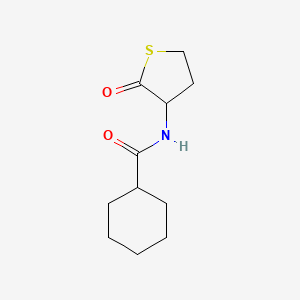
((4-(2-クロロフェノキシ)フェニル)スルホニル)ロイシン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine is a leucine derivative . It has been commercially used as an ergogenic supplement . It influences the secretion of anabolic hormones, supplies fuel during exercise, improves mental performance during stress-related tasks, and prevents exercise-induced muscle damage .
Physical And Chemical Properties Analysis
The physical and chemical properties of((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine include a molecular weight of 397.87 . Unfortunately, the available information does not provide details about its density, boiling point, melting point, or flash point .
作用機序
CPPSL binds to proteins through a mechanism known as “docking”. This mechanism involves the formation of a covalent bond between the CPPSL molecule and the amino acid residues on the protein. This covalent bond is formed through a reaction between the sulfonyl group on the CPPSL molecule and the amino acid residues on the protein. This bond is then stabilized by hydrogen bonds and van der Waals forces.
Biochemical and Physiological Effects
CPPSL has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit protein synthesis, and has been used to study the effects of different amino acids on protein structure and function. In addition, CPPSL has been used to study the effects of different amino acids on the regulation of gene expression.
実験室実験の利点と制限
CPPSL has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. In addition, it has a high affinity for proteins, which makes it a useful tool for studying protein-protein interactions. However, CPPSL also has some limitations. It has a limited shelf life and is susceptible to denaturation when exposed to heat or other environmental conditions.
将来の方向性
CPPSL has many potential applications in scientific research. It could be used to study the effects of different amino acids on gene expression and protein structure and function. Additionally, CPPSL could be used to study the effects of different amino acids on the regulation of enzyme activity. Furthermore, CPPSL could be used to develop new drugs or to modify existing drugs to improve their efficacy. Finally, CPPSL could be used to study the effects of different amino acids on the structure and function of proteins involved in diseases such as cancer and Alzheimer’s.
合成法
CPPSL is synthesized through a condensation reaction between 2-chlorophenoxyacetic acid and phenylsulfonylleucine. The reaction is catalyzed by an acid, such as hydrochloric acid, and is usually performed in an aqueous solution. The reaction is carried out at room temperature, and the product is purified by recrystallization. The yield of the reaction is usually around 50-60%.
科学的研究の応用
細菌感染症研究
この化合物は、細菌感染症の研究に使用されます . LS-BF1は、安定で低毒性のカチオン性抗菌ペプチドであり、細胞膜破壊メカニズムにより、ESKAPE病原体を含む幅広い抗菌活性を示します .
がん研究
((4-(2-クロロフェノキシ)フェニル)スルホニル)ロイシンは、がん研究に使用されます . たとえば、C21は強力で不可逆的な選択的PRMT1阻害剤であり、がんの研究に使用されます . 別の例は、ステープルペプチドである155H1(化合物11)で、IC50が18 nMでhMcl1(172-323)に共有結合します .
心血管疾患研究
TAK 044は、エンドセリン受容体のアンタゴニストであり、心血管疾患の研究に使用されます . TAK 044は、さまざまな動物モデルにおけるET誘発性の悪化を強力に抑制します .
アミノ酸誘導体研究
((4-(2-クロロフェノキシ)フェニル)スルホニル)ロイシンは、ロイシン誘導体です . アミノ酸およびアミノ酸誘導体は、エルゴジェニックサプリメントとして市販されています。 それらは、アナボリックホルモンの分泌、運動中の燃料供給、ストレス関連タスク中の精神的パフォーマンスに影響を与え、運動誘発性筋肉損傷を防ぎます .
特性
IUPAC Name |
2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5S/c1-12(2)11-16(18(21)22)20-26(23,24)14-9-7-13(8-10-14)25-17-6-4-3-5-15(17)19/h3-10,12,16,20H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOHVTMKDANSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2544754.png)
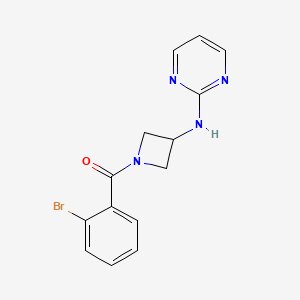
![4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2544758.png)
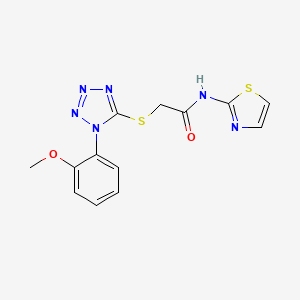
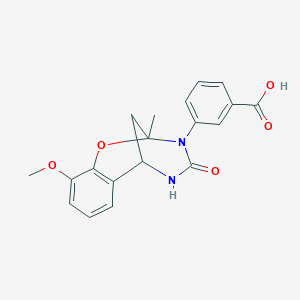
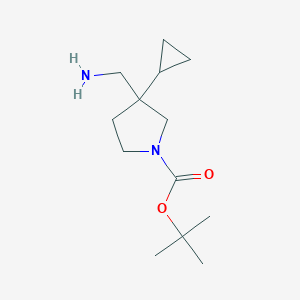
![[2-(4-Methoxyphenoxy)pyridin-4-yl]methanamine](/img/structure/B2544767.png)
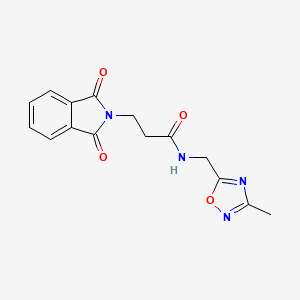
![5-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2544769.png)
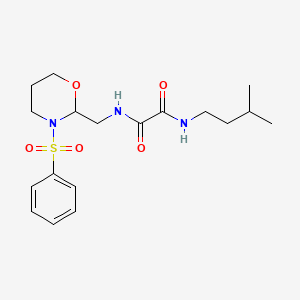
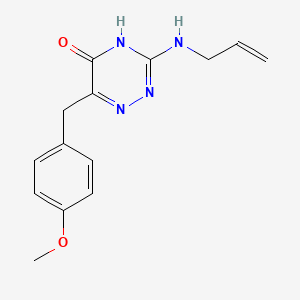
![N-benzyl-3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2544773.png)

